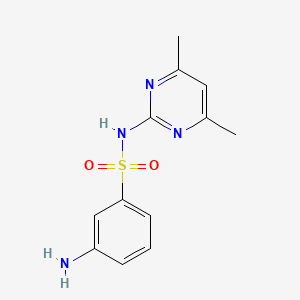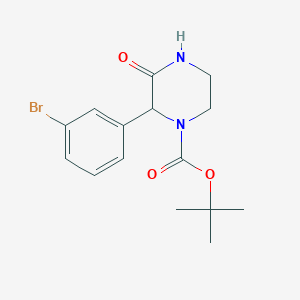![molecular formula C19H14N6O B2661775 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 900278-45-7](/img/structure/B2661775.png)
4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol” is a complex organic molecule. It is likely to be a heterocyclic compound due to the presence of pyrazolo and triazolo rings .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings including pyrazolo and triazolo . The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure. The yield of similar compounds has been reported to be around 64%, with a melting point of 162-164°C .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidines derivatives, including those related to the compound , under various conditions such as microwave radiation. These compounds have been characterized using techniques like IR, NMR, HRMS, and X-ray diffraction to determine their structures and properties (Zhang et al., 2016). Similar efforts have led to the creation of compounds with potential as anticancer agents, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry applications (Abdelhamid et al., 2016).
Biological Activities
The antifungal abilities of pyrazolo[1,5-a]pyrimidines have been evaluated, showing effectiveness against various phytopathogenic fungi. This demonstrates the potential of these compounds in developing new antifungal agents (Zhang et al., 2016). Additionally, some derivatives have shown promising anticancer activities against human breast carcinoma cell lines, suggesting their applicability in cancer research and therapy (Abdelhamid et al., 2016).
Mechanistic Insights and Drug Development
The synthesis and evaluation of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as adenosine receptor antagonists have provided insights into the influence of structural modifications on receptor affinity. This research supports the development of targeted therapies for diseases modulated by adenosine receptors (Pastorin et al., 2003).
Antimicrobial Properties
Newly synthesized azolopyrimidine derivatives incorporating pyrazole moieties have been shown to exhibit high antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in addressing the need for new antimicrobial agents (Abbas et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-[10-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-12-3-2-4-14(9-12)25-18-16(10-21-25)19-22-17(23-24(19)11-20-18)13-5-7-15(26)8-6-13/h2-11,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCCDSGUAYLUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B2661693.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661696.png)


![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B2661703.png)



![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)


![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)
